molecular formula C12H10N2 B14125127 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile

4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile

Cat. No.: B14125127
M. Wt: 182.22 g/mol
InChI Key: XQULKEFRCLIVTR-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile is an organic compound with the molecular formula C12H10N2 It consists of a benzonitrile moiety substituted with a 1-methyl-1H-pyrrol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-methyl-1H-pyrrole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-(1-Methyl-1H-pyrrol-2-yl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrrol-1-yl)benzonitrile
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile
  • 4-(1H-Pyrrol-1-ylmethyl)benzonitrile

Uniqueness

4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile is unique due to the presence of the 1-methyl group on the pyrrole ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)benzonitrile

InChI

InChI=1S/C12H10N2/c1-14-8-2-3-12(14)11-6-4-10(9-13)5-7-11/h2-8H,1H3

InChI Key

XQULKEFRCLIVTR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=C(C=C2)C#N

Origin of Product

United States

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